7-Hydroxycalamenene

Description

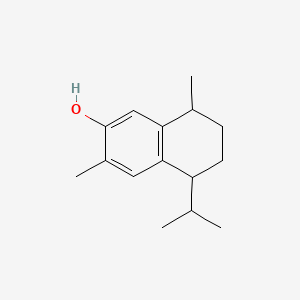

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h7-10,12,16H,5-6H2,1-4H3 |

InChI Key |

UTBFITAKBXMXCZ-UHFFFAOYSA-N |

SMILES |

CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)C |

Canonical SMILES |

CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)C |

Synonyms |

7-hydroxycalamenene |

Origin of Product |

United States |

Occurrence and Distribution of 7 Hydroxycalamenene in Biological Systems

Phytoremediation Sources and Plant Families

The genus Croton, belonging to the Euphorbiaceae family, is a significant source of 7-hydroxycalamenene. Specifically, the Amazonian shrub Croton cajucara Benth., known locally as "sacaca," has been identified as a rich source of this compound. nih.gov There are two recognized morphotypes of this plant: the "white sacaca" and the "red sacaca". psecommunity.org Research has shown that the essential oils obtained from the leaves of the red morphotype are particularly rich in this compound, with concentrations ranging from 28.4% to 37.5%. nih.govscienceopen.com In contrast, the essential oil from the white morphotype is typically rich in linalool. psecommunity.org The presence of this compound in the red morphotype of C. cajucara is a key characteristic that distinguishes it from the white morphotype. psecommunity.org

| Plant Species | Family | Plant Part | Key Findings |

|---|---|---|---|

| Croton cajucara (red morphotype) | Euphorbiaceae | Leaves | Essential oil contains high concentrations (28.4%-37.5%) of this compound. nih.govscienceopen.com |

| Croton cajucara (white morphotype) | Euphorbiaceae | Leaves | Essential oil is primarily composed of linalool, with lower levels of this compound. psecommunity.org |

Beyond the Croton genus, this compound has been isolated from several other angiosperm species across different families.

Eremophila drummondii : This flowering plant, belonging to the Scrophulariaceae family and endemic to Southwest Australia, is a known source of this compound. researchgate.net Studies have successfully isolated and characterized this sesquiterpene from E. drummondii. researchgate.net

Ulmus glabra : Commonly known as the wych elm, this tree from the Ulmaceae family has also been identified as a source of this compound.

Artabotrys jollyanus : The essential oil from the leaves of this species, a member of the Annonaceae family found in Côte d'Ivoire, contains this compound. scielo.brresearchgate.net In one analysis, it was one of the major components, accounting for 10.1% of the oil. scielo.br

Syzygium cumini , Tilia europaea , and Sterculia tavia : Extensive searches of the available scientific literature did not yield any reports on the presence of this compound in Syzygium cumini (Myrtaceae), Tilia europaea (Malvaceae), or Sterculia tavia (Malvaceae). Chemical analyses of these plants have identified a variety of other compounds, but not this specific sesquiterpenoid.

Pogostemon travancoricus : While the essential oil of this Lamiaceae species is known to contain the related sesquiterpene cis-calamenene, the presence of this compound has not been explicitly reported in the available literature.

| Plant Species | Family | Key Findings |

|---|---|---|

| Eremophila drummondii | Scrophulariaceae | Confirmed source of this compound. researchgate.net |

| Ulmus glabra | Ulmaceae | Identified as a source of this compound. |

| Artabotrys jollyanus | Annonaceae | Leaf essential oil contains this compound (up to 10.1%). scielo.br |

| Syzygium cumini | Myrtaceae | Not a reported source of this compound. |

| Tilia europaea | Malvaceae | Not a reported source of this compound. |

| Sterculia tavia | Malvaceae | Not a reported source of this compound. |

| Pogostemon travancoricus | Lamiaceae | Contains the related compound cis-calamenene; this compound not reported. |

Fungal Sources (Ganoderma applanatum)

The distribution of this compound is not limited to the plant kingdom. It has also been identified in fungi, specifically in the fruiting bodies of Ganoderma applanatum. hu.edu.jo This polypore fungus, known for its wide range of bioactive compounds, has been shown to produce various terpenoids. hu.edu.jonih.govresearchgate.net The presence of this compound in G. applanatum highlights the diversity of organisms capable of synthesizing this sesquiterpenoid.

Bryophyte Sources (Liverworts: Heteroscyphus planus, Bazzania trilobata)

This compound has also been found in bryophytes, particularly in liverworts. Two notable examples are Heteroscyphus planus and Bazzania trilobata. The occurrence of this compound in such early-diverging land plants suggests an ancient evolutionary origin for its biosynthetic pathway.

Presence in Agricultural Crops (Gossypium hirsutum - Cotton)

Despite the widespread occurrence of terpenoids in cotton (Gossypium hirsutum), there is no evidence in the scientific literature to suggest that it is a source of this compound. nih.govnih.govresearchgate.net The terpenoid profile of cotton is well-studied and is primarily characterized by the presence of compounds such as gossypol (B191359), hemigossypolone, and various heliocides, as well as a range of mono- and sesquiterpenes like α-pinene, β-pinene, myrcene, and (E)-β-caryophyllene. nih.govresearchgate.net

Natural Co-occurrence with Related Sesquiterpenes

This compound is often found in nature alongside other structurally related sesquiterpenes. This co-occurrence provides insights into the biosynthetic pathways that may be active in these organisms.

In Artabotrys jollyanus, this compound is found with a significant amount of trans-calamenene (15.7%), as well as various cadinene derivatives such as cadina-3,5-diene (10.3%) and cadina-1,4-diene (6.1%). scielo.brresearchgate.net Other co-occurring sesquiterpenes in this plant include α-copaene, α-cubebene, (E)-β-caryophyllene, β-cubebene, α-humulene, and δ-cadinene. scielo.br

In Eremophila drummondii, this compound is found to co-occur with (+)-calamenene. researchgate.net The essential oil of Pogostemon travancoricus contains cis-calamenene, along with other sesquiterpenes like bicyclogermacrene, germacrene B, spathulenol, viridiflorol, and α-cadinol. The presence of these related compounds suggests a common biosynthetic origin from precursors like farnesyl pyrophosphate.

| Source Organism | Co-occurring Sesquiterpenes |

|---|---|

| Artabotrys jollyanus | trans-Calamenene, Cadina-3,5-diene, Cadina-1,4-diene, δ-Cadinene, α-Copaene, α-Cubebene, (E)-β-Caryophyllene. scielo.brresearchgate.net |

| Eremophila drummondii | (+)-Calamenene. researchgate.net |

| Pogostemon travancoricus | cis-Calamenene, α-Cadinol. |

Isolation, Purification, and Structural Elucidation Methodologies for 7 Hydroxycalamenene

Extraction Techniques from Natural Biomass

The initial step in obtaining 7-hydroxycalamenene involves its extraction from plant materials. The choice of extraction method is crucial for maximizing yield and preserving the compound's integrity.

Hydrodistillation of Plant Essential Oils

Hydrodistillation is a primary and widely used method for extracting essential oils rich in this compound from various plant sources. nih.govnih.govresearchgate.net This technique is particularly effective for volatile compounds like sesquiterpenes.

The process involves the maceration of plant material, such as the leaves of Croton cajucara (red morphotype), which are then subjected to distillation with water. nih.govnih.govnih.gov A modified Clevenger-type apparatus is often employed for this purpose. nih.govresearchgate.netresearchgate.netnih.gov The plant material is typically boiled for several hours, allowing the steam to carry the volatile essential oils, including this compound, to a condenser where they are cooled and collected. nih.govresearchgate.net Studies on Croton cajucara have shown that the essential oils obtained through hydrodistillation can contain a significant percentage of this compound, with concentrations reported to be between 28.4% and 37.5%. nih.govresearchgate.net In some individual plants, this content can be as high as 44.3%. researchgate.net

Solvent Extraction Methods

In addition to hydrodistillation, solvent extraction represents another viable technique for obtaining this compound. This method is particularly useful for extracting a broader range of compounds, which can then be fractionated to isolate the target sesquiterpene.

Methanol (B129727) is a commonly used solvent for the initial extraction from powdered plant material, such as the seeds of Syzygium cumini. usm.my The powdered material is soaked in the solvent for an extended period, after which the extract is filtered and concentrated. usm.my This crude extract is then subjected to further partitioning using a sequence of solvents with varying polarities, such as petroleum ether and carbon tetrachloride, to separate compounds based on their solubility. usm.my Dichloromethane and methanol have also been used to create extracts from the liverwort Bazzania trilobata, which were subsequently found to contain this compound. researchgate.net

Chromatographic Purification Strategies

Following initial extraction, the resulting mixture, which contains a variety of compounds, requires further purification to isolate this compound. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation based on the differential partitioning of compounds between a stationary and a mobile phase.

Preparative Column Chromatography

Preparative column chromatography is a fundamental technique for the large-scale purification of this compound from crude extracts or essential oils. nih.govnih.govnih.govphcog.com This method involves packing a column with a solid adsorbent, typically silica (B1680970) gel. researchgate.netnih.gov

The essential oil or a fraction thereof is loaded onto the column and eluted with a solvent system. researchgate.netnih.gov A common approach is to start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. researchgate.netnih.gov This gradient elution allows for the separation of compounds based on their affinity for the stationary phase. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound. researchgate.net This process can yield this compound with high purity, often exceeding 98%. nih.govnih.govnih.gov

Gas Chromatography (GC) for Component Separation

Gas chromatography (GC) is a powerful analytical tool for separating and identifying the volatile components within an essential oil, including this compound. phenomenex.com The principle of GC separation relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. phenomenex.comlibretexts.org

For the analysis of essential oils containing this compound, a gas chromatograph is typically equipped with a fused silica capillary column, such as an HP-5 (5% phenyl-methylpolysiloxane). nih.govnih.govresearchgate.netnih.gov The sample, diluted in a solvent like dichloromethane, is injected into the heated inlet, where it is vaporized and carried through the column by an inert gas, such as helium or hydrogen. nih.govnih.govlibretexts.org The oven temperature is programmed to increase gradually, which facilitates the separation of compounds based on their boiling points and polarity. nih.govnih.gov As the separated components exit the column, they are detected by a detector, commonly a Flame Ionization Detector (FID), producing a chromatogram where each peak corresponds to a different compound. nih.govresearchgate.net The purity of isolated this compound can be assessed using this method. nih.gov

Spectroscopic Characterization Techniques

Once this compound has been isolated and purified, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's atomic composition and connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation power of GC with the detection capabilities of mass spectrometry. researchgate.net As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). nih.govresearchgate.net The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. For cis-7-hydroxycalamenene, the mass spectrum shows a molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 218 and a base peak at m/z 175, corresponding to the loss of a propyl group (M-43). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR (Proton NMR) provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. researchgate.net In the ¹H NMR spectrum of cis-7-hydroxycalamenene in deuterated chloroform (B151607) (CDCl₃), characteristic signals include two singlets in the aromatic region at approximately δ 6.56 and δ 6.94 ppm, which are indicative of the protons on the aromatic ring. researchgate.net Other key signals correspond to the methyl and isopropyl groups. usm.my

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. scielo.br The spectrum of this compound shows distinct signals for each carbon atom, including those in the aromatic ring and the aliphatic side chain. researchgate.net

Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. mdpi.com

X-ray Crystallography provides the ultimate proof of structure and stereochemistry by determining the precise arrangement of atoms in a crystalline solid. The crystal structure of the p-bromobenzoate derivative of this compound has been determined, confirming its absolute configuration as (1R, 4R). researchgate.net

Table of Research Findings

| Plant Source | Extraction Method | Purification Method | Key Findings | Reference |

| Croton cajucara (red morphotype) | Hydrodistillation | Preparative Column Chromatography | Essential oil rich in this compound (28.4%-37.5%). Isolated compound purity >98%. | nih.govnih.govnih.gov |

| Croton cajucara | Hydrodistillation | Column Chromatography, Preparative TLC | Isolated and identified cis-7-hydroxycalamenene (up to 44.3% in some individuals). | researchgate.net |

| Syzygium cumini | Methanol Extraction | Column Chromatography | Isolation of this compound from seed extract. | usm.my |

| Bazzania trilobata | Dichloromethane and Methanol Extraction | Bioautography on TLC | Isolation of 5- and this compound. | researchgate.net |

| Eremophila drummondii | Not specified | Column Chromatography, Preparative GLC | Isolation of this compound and determination of its absolute configuration via X-ray crystallography of its p-bromobenzoate derivative. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals characteristic signals that define its structure. Key features include two singlets in the aromatic region, typically observed around δ 6.93 and δ 6.64, corresponding to the isolated aromatic protons H-5 and H-8, respectively. usm.my The presence of an isopropyl group is indicated by two three-proton doublets, while a methyl group on the aromatic ring appears as a three-proton singlet around δ 2.20. usm.my Further signals corresponding to the methine and methylene (B1212753) protons of the alicyclic ring provide information about their connectivity and stereochemistry. usm.my The cis and trans isomers of calamenenes can be differentiated based on the coupling constants and chemical shifts of the protons in the alicyclic ring. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the 15 carbons of the calamenene (B1145186) skeleton. usm.my The chemical shifts of these carbons are indicative of their chemical environment. For instance, the carbon atom attached to the hydroxyl group (C-7) resonates at a downfield chemical shift, typically around δ 151.5 ppm, due to the deshielding effect of the oxygen atom. usm.myresearchgate.net The aromatic carbons also show characteristic shifts that help to confirm the substitution pattern of the aromatic ring. usm.myresearchgate.net The identification of this compound is often solidified by comparing its ¹³C NMR data with literature values. scielo.brscielo.br

A representative set of NMR data for this compound is presented below:

| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |

| 1 | 2.75 (m) | 32.62 |

| 2 | 1.33 (m, α), 1.96 (m, β) | 30.82 |

| 3 | 1.82 (m, α), 1.58 (m, β) | 21.59 |

| 4 | 2.66 (m) | 43.08 |

| 5 | 6.93 (s) | 130.50 |

| 6 | - | 120.56 |

| 7 | - | 151.37 |

| 8 | 6.64 (s) | 113.01 |

| 9 | - | 142.32 |

| 10 | - | 132.24 |

| 11 | - | 31.86 |

| 12 | 0.70 (d, J=6.8 Hz) | 17.23 |

| 13 | 0.97 (d, J=6.8 Hz) | 21.19 |

| 14 | 1.23 (d, J=6.8 Hz) | 22.24 |

| 15 | 2.20 (s) | 15.51 |

Source: Journal of Physical Science, Vol. 23(1), 83–87, 2012. usm.my

Mass Spectrometry (MS) Coupled with Gas Chromatography (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds like this compound from complex mixtures, such as essential oils. nist.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. etamu.edu Each separated component then enters the mass spectrometer, where it is ionized and fragmented. nist.gov

The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance. etamu.edu For this compound, the mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 218 or 219, corresponding to its molecular weight (C₁₅H₂₂O). usm.myresearchgate.net A characteristic base peak is often observed at m/z 175, which results from the loss of an isopropyl group (a fragment with a mass of 43). researchgate.net This fragmentation pattern serves as a chemical fingerprint, aiding in the preliminary identification of the compound by comparing the obtained spectrum with mass spectral libraries. nih.gov

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can elucidate the planar structure of this compound, X-ray crystallography provides the definitive three-dimensional structure, including its absolute configuration. researchgate.netrsc.org This technique is crucial for resolving ambiguities regarding the stereochemistry of the molecule, particularly at the C-1 and C-4 positions of the calamenene skeleton.

In a key study, the absolute configuration of (+)-7-hydroxycalamenene was determined by analyzing the crystal structure of its p-bromobenzoate derivative. researchgate.netrsc.org The crystals were found to be orthorhombic, belonging to the P2₁2₁2₁ space group, with specific unit cell dimensions. researchgate.netrsc.org This analysis unequivocally established the (1R, 4R)-configuration for (+)-7-hydroxycalamenene. researchgate.netrsc.org This information is critical for understanding the biological activities of the different stereoisomers of this compound. The absolute configuration of other related calamenene derivatives has also been determined using X-ray crystallography, sometimes in combination with other techniques like electronic circular dichroism. nih.govresearchgate.net

Advanced Analytical Approaches for Identification and Quantification

Beyond the primary structural elucidation techniques, other analytical methods are employed to ensure the accurate identification and quantification of this compound.

Linear Retention Indices (LRI) for Chromatographic Identification

Linear Retention Indices (LRI) provide a standardized measure of a compound's retention time in gas chromatography, which is less dependent on operational variables than the retention time itself. dntb.gov.ua The LRI of a compound is determined by comparing its retention time to those of a series of n-alkanes run under the same chromatographic conditions. nih.gov

For this compound, measured retention indices on different types of GC columns (e.g., non-polar and polar) can be compared with literature values to confirm its identity. researchgate.nettandfonline.com For instance, the LRI for cis-7-hydroxycalamenene have been reported as 1759 on an Ultra-1 column, 1804 on an HP-5 column, 2212 on a FFAP column, and 2663 on a Carbowax 20M column. researchgate.nettandfonline.com This method is particularly useful for distinguishing between isomers that may have very similar mass spectra. researchgate.net

Comparison with Authentic Standards and Literature Data

The most reliable method for confirming the identity of this compound is through direct comparison with an authentic, purified standard. nih.govnih.gov This involves co-injecting the sample and the standard into a gas chromatograph to see if they have identical retention times. nih.gov Furthermore, the spectroscopic data (NMR and MS) of the isolated compound should be in complete agreement with that of the authentic standard or with well-established data from scientific literature. usm.mytandfonline.com This comparative approach helps to avoid misidentification, which can occur when relying solely on library matching of mass spectra, especially for isomeric compounds. researchgate.netembrapa.br

Biosynthetic Pathways and Enzymatic Mechanisms of 7 Hydroxycalamenene

Precursor Incorporation Studies (e.g., Mevalonate (B85504) Labeling)

The fundamental building blocks of sesquiterpenoids, including 7-hydroxycalamenene, are derived from the mevalonate (MVA) pathway. pugetsound.eduresearchgate.net Precursor incorporation studies using isotopically labeled mevalonate have been instrumental in mapping the biosynthetic route.

In studies involving cell cultures of the liverwort Heteroscyphus planus, administration of deuterated and ¹³C-labeled mevalonates confirmed their efficient conversion into cadinane-type sesquiterpenes, including this compound. psu.edupsu.edu Analysis of the resulting labeled compounds provided significant insights into the reaction mechanisms. For instance, these experiments demonstrated that the hydroxylation at the C-7 position to form this compound occurs with retention of the hydrogen atom at C-8. psu.edu This finding was crucial as it indicated that the hydroxylation does not proceed via a standard NIH shift mechanism, which is common in the aromatic hydroxylation of other terpenes. psu.edunii.ac.jp The absence of this shift suggests that the hydroxyl group is likely introduced before the final aromatization of the ring. psu.edu

Table 1: Key Findings from Mevalonate Labeling Studies in H. planus

| Labeled Precursor | Organism/System | Key Finding | Reference |

|---|---|---|---|

| Deuteriated Mevalonates | Heteroscyphus planus cell cultures | Efficiently converted into this compound and other cadinanes. | psu.edu |

| 2H- and ¹³C-Labeled MVA | Heteroscyphus planus cell cultures | Confirmed the hydroxylation at C-7 and the absence of an NIH shift, suggesting oxygenation may precede aromatization. | psu.edu |

Enzymatic Transformations from Calamenene (B1145186) Precursors

The conversion of early-stage precursors into this compound involves specific enzymatic reactions, primarily hydroxylation events.

Hydroxylation Reactions (e.g., from Cubenene, δ-Cadinen-2-one)

Research suggests that this compound is not formed by the direct aromatic hydroxylation of calamenene. pugetsound.edu Instead, evidence points to the hydroxylation of an unconjugated diene precursor. Biotransformation experiments in cultured cells of the liverwort Heteroscyphus planus showed that cubenene could be converted to this compound, whereas calamenene could not. pugetsound.eduresearchgate.net This supports a mechanism where hydroxylation occurs at the methylene (B1212753) carbon situated between the two double bonds of cubenene, followed by an oxidative rearrangement to form the aromatic phenol (B47542) structure of this compound. pugetsound.edunii.ac.jp

In cotton, a different but related pathway has been identified. Studies on transgenic cotton plants where a specific P450 gene was silenced led to the accumulation of the compound δ-cadinen-2-one. nih.govchemfaces.com It is proposed that a subsequent double bond rearrangement of δ-cadinen-2-one gives rise to this compound, positioning it as an intermediate in the lacinilene C pathway. nih.govchemfaces.com

Role of Cytochrome P450 Enzymes (e.g., CYP82D109)

Cytochrome P450 monooxygenases (CYPs) are key enzymes in the biosynthesis of terpenoids, often catalyzing hydroxylation reactions. jmb.or.krnih.gov In the context of this compound biosynthesis in cotton, the enzyme CYP82D109 has been identified as playing a crucial role. nih.gov

When the gene for CYP82D109 was silenced in Gossypium hirsutum using RNA interference (RNAi), the production of gossypol (B191359) and related terpenoid aldehydes was significantly reduced. nih.govresearchgate.net Concurrently, there was an accumulation of the precursor δ-cadinen-2-one. nih.gov This indicates that CYP82D109 acts on a precursor to δ-cadinen-2-one, and by blocking this step, the pathway is shunted, leading to the accumulation of δ-cadinen-2-one which then converts to this compound. nih.govchemfaces.com This positions CYP82D109 as an enzyme that functions at an early step in the gossypol pathway, which is interconnected with the lacinilene C pathway where this compound is an intermediate. nih.gov

Proposed Biosynthetic Intermediates (e.g., δ-Cadinen-2-ol, Lacinilene C pathway)

Several molecules have been proposed as intermediates in the biosynthetic pathway leading to this compound.

δ-Cadinen-2-one : As observed in CYP82D109-silenced cotton, this compound accumulates and is considered a direct precursor that rearranges to form this compound. nih.govchemfaces.com

δ-Cadinen-2-ol : This compound is a yet-to-be-identified intermediate that is hypothesized to be the immediate precursor to δ-cadinen-2-one. It is likely formed from the hydroxylation of δ-cadinene. nih.govresearchgate.net

Lacinilene C pathway : this compound is considered an intermediate within the broader lacinilene C biosynthetic pathway in cotton. nih.govchemfaces.com Silencing the competing gossypol pathway leads to an increased induction of compounds within the lacinilene C pathway, including this compound. nih.govresearchgate.net

Table 2: Proposed Biosynthetic Intermediates and Related Pathways

| Intermediate/Pathway | Proposed Role | Organism | Reference |

|---|---|---|---|

| Cubenene | Precursor hydroxylated to form this compound. | Heteroscyphus planus | pugetsound.edunii.ac.jp |

| δ-Cadinen-2-one | Rearranges to form this compound. | Gossypium hirsutum | nih.govchemfaces.com |

| δ-Cadinen-2-ol | Hypothesized precursor of δ-cadinen-2-one. | Gossypium hirsutum | nih.govresearchgate.net |

Investigations into Stereochemical Control in Biosynthesis

The specific three-dimensional arrangement, or stereochemistry, of this compound is a critical aspect of its identity and is determined during its biosynthesis. In H. planus, the product is (1S,4R)-7-hydroxycalamenene. psu.edu In contrast, studies on cotton (G. hirsutum) indicate that this compound is derived from (+)-δ-cadinene, which has an S configuration at the carbon bearing the isopropyl group, likely resulting in the (1R, 4S) configuration for this compound. icac.org

As established through mevalonate labeling studies, the enzymatic hydroxylation step avoids an NIH shift, which is a common intramolecular hydrogen migration during the hydroxylation of aromatic rings. psu.edupsu.edunii.ac.jp The absence of this shift provides strong evidence against the direct hydroxylation of an aromatic precursor like calamenene and supports a mechanism where oxygenation happens before the ring becomes fully aromatic. psu.edunii.ac.jp The stereospecificity is therefore imparted by the terpene cyclase enzymes that form the initial cadinane (B1243036) skeleton and the hydroxylating enzymes that act on specific positions of the non-aromatic precursor. psu.edu

Biogenetic Relationships with Other Cadinane Sesquiterpenoids

The biosynthesis of this compound is closely linked to that of other cadinane-type sesquiterpenoids. These compounds share a common origin, starting from the cyclization of farnesyl pyrophosphate (FPP) to form a cadinyl cation intermediate. nii.ac.jpmdpi.com

In cotton, this compound is an intermediate in the lacinilene C pathway, which is a defense-related metabolic pathway induced by pathogens. nih.govchemfaces.com This pathway is interconnected with the gossypol biosynthetic pathway. Both pathways diverge from the precursor (+)-δ-cadinene. nih.govresearchgate.net When the gossypol pathway is blocked, for instance by silencing the CYP82D109 gene, the metabolic flux is redirected towards the lacinilene C pathway, resulting in the accumulation of its intermediates, including this compound. nih.govresearchgate.net This demonstrates a clear biogenetic link and a competitive relationship between the formation of this compound and the production of major phytoalexins like gossypol.

Chemical Synthesis and Structural Modification Strategies for 7 Hydroxycalamenene and Analogs

Total Synthesis Approaches

Total synthesis provides unambiguous proof of a molecule's structure and allows access to quantities of the compound for further study. Key strategies for constructing the characteristic bicyclic core of 7-hydroxycalamenene are detailed below.

A notable and efficient synthesis of this compound utilizes an annelation reaction as the key step to construct the core bicyclic framework. One documented approach begins with carvomenthone. rsc.org The process involves the following key transformations:

Annelation: The synthesis commences with an annelation reaction between carvomenthone and 3-phenylthiobut-3-en-2-one. This step yields an 8a-hydroxy-4α-isopropyl-1-methyl-6-phenylthioperhydronaphthalen-7-one intermediate. rsc.org

Dehydration, Methylation, and Aromatisation: The resulting intermediate is then subjected to a sequence of reactions including dehydration, methylation, and finally aromatisation to afford this compound in good yield. rsc.org

This pathway demonstrates a robust method for building the sesquiterpene skeleton, starting from a readily available monoterpene. A similar annelation strategy has also been successfully applied to the synthesis of other natural products like ferruginol (B158077) and D-homoestrone. rsc.org Another approach to a related isomer, (±)-cis-5-hydroxycalamenene, started from 5-methoxy-α-tetralone, involved a Grignard reaction followed by dehydration and aromatization to form the substituted naphthalene (B1677914) core. tandfonline.comtandfonline.com

| Starting Material | Key Reagent | Key Intermediate | Final Product |

| Carvomenthone | 3-phenylthiobut-3-en-2-one | 8a-hydroxy-4α-isopropyl-1-methyl-6-phenylthioperhydronaphthalen-7-one | This compound |

| 5-Methoxy-α-tetralone | Isopropylmagnesium chloride | Substituted naphthalene | (±)-cis-5-Hydroxycalamenene |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures, including the synthesis of sesquiterpenes. researchgate.net The total synthesis of calamenenes, such as the (-)-(7S,10R)-2-hydroxycalamenene isomer, has been successfully achieved using RCM to construct the trisubstituted double bond within the six-membered ring. nih.govmdpi.com

The general strategy starts from a chiral precursor, l-menthone, to ensure the synthesis is stereoselective. nih.govmdpi.com The key steps are:

Allylation and Grignard Reaction: l-Menthone is first allylated. A subsequent Grignard reaction with methallylmagnesium chloride introduces a second double bond, creating a diene alcohol precursor suitable for RCM. nih.govmdpi.com

Ring-Closing Metathesis: The diene alcohol is treated with a ruthenium-based catalyst (Grubbs' catalyst), which facilitates the RCM reaction to form a six-membered ring containing a newly formed trisubstituted double bond. nih.govmdpi.com

Dehydration and Oxidation: The cyclic alkene product is then converted to the final hydroxycalamenene target. For instance, allylic oxidation of the cyclized product can yield an enone, which upon dehydration produces the phenolic 2-hydroxycalamenene. mdpi.com

This RCM approach is significant because it provides a method for synthesizing specific chiral isomers, which was previously a challenge, often resulting in mixtures of cis- and trans-isomers. nih.gov

| Precursor | Key Reaction | Catalyst | Product |

| l-Menthone | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | (-)-(7S,10R)-2-Hydroxycalamenene |

Synthetic Routes to Isomeric Forms and Chiral Analogs

The synthesis of specific isomers and chiral analogs of this compound is crucial for determining absolute stereochemistry and for biological studies.

The RCM-based synthesis starting from l-menthone is inherently designed to produce chiral, optically active products, confirming the absolute and relative stereochemistry of the target molecules. nih.govmdpi.com Another powerful strategy involves the asymmetric synthesis of cis-7-methoxycalamenene, a close analog. This route uses an intramolecular Buchner reaction of an α-diazoketone as the key step. researchgate.net The resulting azulenone intermediate rearranges through an acid-catalyzed aromatization process to form the desired dihydronaphthalene skeleton characteristic of the calamenene (B1145186) family. researchgate.net

Furthermore, a process-scale synthesis of nature-identical (−)-(S,S)-7-hydroxycalamenal has been developed, highlighting the feasibility of producing these complex molecules in significant quantities with high enantiomeric purity. capes.gov.br The key to this synthesis was the enantioselective hydrogenation of an unsaturated acid precursor using a chiral Ruthenium complex, which established the critical stereocenter. The optical purity was further enhanced through induced crystallization of a downstream intermediate. capes.gov.br These methods showcase the advanced synthetic techniques available for accessing specific stereoisomers of the calamenene family.

| Target Compound | Key Synthetic Strategy | Starting Material/Key Intermediate | Significance |

| (-)-(7S,10R)-2-Hydroxycalamenene | Ring-Closing Metathesis | l-Menthone | Synthesis of specific chiral isomer nih.govmdpi.com |

| cis-7-Methoxycalamenene | Intramolecular Buchner Reaction | α-Diazoketone | Asymmetric synthesis via rearrangement researchgate.net |

| (−)-(S,S)-7-Hydroxycalamenal | Catalytic Enantioselective Hydrogenation | 2-(4-methoxyphenyl)-3-methylbut-2-enoic acid | Process-scale synthesis with high enantiomeric purity capes.gov.br |

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization of a natural product is a common strategy to create analogs for structure-activity relationship (SAR) studies, which investigate how molecular structure influences biological activity. It is also a vital tool for facilitating structural elucidation.

A critical application of derivatization in the study of this compound was its use in determining the molecule's absolute configuration. The absolute stereochemistry of (+)-calamenenes was definitively established through X-ray crystallography. researchgate.netrsc.org

To obtain crystals suitable for X-ray analysis, the natural (+)-7-hydroxycalamenene was converted into a crystalline ester derivative. researchgate.net Specifically, it was reacted to form the p-bromobenzoate derivative. The presence of the heavy bromine atom in the crystal structure facilitates the determination of the absolute configuration using anomalous dispersion. rsc.org The crystallographic analysis of this derivative, C₂₂H₂₅BrO₂, revealed that (+)-7-hydroxycalamenene possesses the (1R,4R)-configuration. This finding was crucial in resolving previous confusion regarding the stereochemistry of the calamenene sesquiterpenes. researchgate.netrsc.org

| Compound | Derivative | Purpose of Derivatization | Result |

| (+)-7-Hydroxycalamenene | p-Bromobenzoate ester | To obtain suitable crystals for X-ray analysis | Determined the absolute configuration as (1R,4R) researchgate.netrsc.org |

Biological Activities and Cellular Mechanisms of Action of 7 Hydroxycalamenene

Antimicrobial Efficacy and Spectrum of Activity

7-Hydroxycalamenene exhibits a broad spectrum of antimicrobial activity, with studies confirming its effects against various bacteria and fungi. nih.govmdpi.com The assessment of its antibacterial, antimycobacterial, and antifungal properties has consistently identified this compound as the primary bioactive compound in essential oils rich in this substance. nih.govresearchgate.net

The compound has shown notable efficacy against several Gram-positive bacteria and mycobacteria, including strains resistant to conventional antibiotics.

This compound has demonstrated significant antibacterial action against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govresearchgate.netnih.gov One study determined the minimal inhibitory concentration (MIC) of isolated this compound against S. aureus to be 0.3 µg/mL. researchgate.net Research on essential oils rich in this compound found them to be highly effective against MRSA, with MIC values as low as 4.76 x 10⁻³ µg/mL (or 4.76 ng/mL). nih.govresearchgate.net This activity was reported to be far greater than that of the reference drug ciprofloxacin, which had a MIC of 250 ng/mL. nih.gov

Activity has also been confirmed against Enterococcus faecalis. nih.govresearchgate.netnih.gov While a specific MIC for the isolated compound against E. faecalis is not detailed in the provided research, essential oils with high concentrations of this compound showed large zones of inhibition, indicating that this compound is likely responsible for the inhibitory activity. nih.gov

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | Reported MIC (µg/mL) | Source |

|---|---|---|---|

| Staphylococcus aureus | Not Specified | 0.3 | researchgate.net |

| Staphylococcus aureus | MRSA | 0.00476 | nih.govresearchgate.net |

| Enterococcus faecalis | Not Specified | Activity confirmed, specific MIC for isolated compound not reported. | nih.govresearchgate.netnih.gov |

The compound has shown promising antimycobacterial properties. nih.govresearchgate.netnih.gov Essential oils rich in this compound were effective against both Mycobacterium tuberculosis and the fast-growing, non-pathogenic model organism Mycobacterium smegmatis. nih.govthieme-connect.de For the isolated this compound, the MIC against M. tuberculosis was reported as 4.88 µg/mL, and against M. smegmatis, it was 39.06 µg/mL. nih.govresearchgate.net These results indicate a strong potential for this compound in combating mycobacterial species. nih.gov

Table 2: Antimycobacterial Activity of this compound

| Bacterial Species | Reported MIC (µg/mL) | Source |

|---|---|---|

| Mycobacterium tuberculosis | 4.88 | nih.govresearchgate.net |

| Mycobacterium smegmatis | 39.06 | nih.govresearchgate.net |

The precise mechanism of action for this compound is under investigation, but evidence points towards the disruption of bacterial cell membrane function. Many antimicrobial agents with lipophilic characteristics can interact with the bacterial membrane, disturbing its architecture and functional integrity. This can lead to the inhibition of membrane-embedded proteins, alteration of the proton motive force, leakage of cellular contents, and ultimately, cell death. nih.gov The bacterial cell membrane, a selectively permeable barrier crucial for cellular processes, is a known target for various antibacterial drugs. basicmedicalkey.commdpi.com An essential oil rich in this compound was observed to cause disintegration of the cell membrane in pathogenic Vibrio harveyi, supporting this proposed mechanism. nio.res.in

In addition to its antibacterial properties, this compound is an effective antifungal agent, particularly against clinically relevant yeast species. nih.govphcog.com

Purified this compound (98% purity) has demonstrated anti-candidal activity against a range of Candida species. nih.govphcog.com The most significant activity was observed against Candida dubliniensis, Candida parapsilosis, and Candida albicans, with MIC values ranging from 39.06 µg/mL to 78.12 µg/mL. nih.govphcog.comresearchgate.net One study reported a specific MIC of 45 µg/mL against C. albicans. researchgate.net

Beyond direct growth inhibition, this compound has been shown to interfere with a key virulence factor in Candida. At its MIC concentration (39.06 µg/mL), the compound was able to inhibit the activity of Secreted Aspartic Proteases (SAP) from C. albicans by 58%. nih.govphcog.com These enzymes are crucial for the pathogenicity of Candida, and their inhibition represents another mechanism of the compound's antifungal action. nih.gov

Table 3: Antifungal Activity of this compound against Candida Species

| Fungal Species | Reported MIC (µg/mL) | Source |

|---|---|---|

| Candida albicans | 39.06 - 78.12 | nih.govphcog.com |

| Candida albicans | 45 | researchgate.net |

| Candida dubliniensis | 39.06 - 78.12 | nih.govphcog.com |

| Candida parapsilosis | 39.06 - 78.12 | nih.govphcog.com |

| Candida famata | Activity confirmed, specific MIC not reported. | nih.gov |

| Candida guilliermondii | Activity confirmed, specific MIC not reported. | nih.gov |

| Candida tropicalis | Activity confirmed, specific MIC not reported. | nih.gov |

| Candida krusei | Activity confirmed, specific MIC not reported. | nih.gov |

| Candida glabrata | Activity confirmed, specific MIC not reported. | nih.gov |

Antifungal Activity

Against Filamentous Fungi and Zygomycetes

This compound has demonstrated notable antifungal activity against a range of filamentous fungi and zygomycetes. Research has shown its efficacy against several plant pathogenic fungi, including Botrytis cinerea, Cladosporium cucumerinum, Phytophthora infestans, Pyricularia oryzae, and Septoria tritici. nih.govthieme-connect.comsci-hub.seresearchgate.netencyclopedia.pubnih.govnih.govijcrt.org The compound, isolated from the liverwort Bazzania trilobata, exhibited inhibitory activity against these fungi, highlighting its potential as a natural fungicide. researchgate.netnih.govijcrt.orgresearchgate.net

Further studies have focused on its activity against Zygomycetes, a class of fungi that can cause serious infections in humans. Essential oils rich in this compound, derived from the red morphotype of Croton cajucara, were effective against Mucor circinelloides and Rhizopus oryzae. nih.govmdpi.comebi.ac.ukresearchgate.net Pure this compound, isolated from C. cajucara oil, was tested against several zygomycetes, showing a minimum inhibitory concentration (MIC) of 9.76 µg/mL for Absidia corymbifera, Cunninghamella elegans, and Mucor circinelloides f. circinelloides. thieme-connect.comembrapa.br For Rhizopus microsporus and Rhizopus oryzae, the MIC was found to be 19.53 µg/mL. thieme-connect.comembrapa.br A broader study confirmed its activity against various zygomycetes, with MIC values ranging from 19.53 to 2500 µg/mL for species including Absidia cylindrospora, Mucor mucedo, Mucor plumbeus, Mucor ramosissimus, and Syncephalastrum racemosum. bvsalud.orgresearchgate.netbvsalud.org

The following interactive table summarizes the minimum inhibitory concentration (MIC) values of this compound against various filamentous fungi and zygomycetes.

| Fungus | MIC (µg/mL) | Reference |

| Absidia corymbifera | 9.76 | thieme-connect.comembrapa.br |

| Absidia cylindrospora | 19.53 | bvsalud.orgresearchgate.net |

| Botrytis cinerea | 14.2 | sci-hub.se |

| Cladosporium cucumerinum | 11.8 | sci-hub.se |

| Cunninghamella elegans | 9.76 | thieme-connect.comembrapa.br |

| Mucor circinelloides | 3.63 x 10⁻⁸ | nih.govmdpi.com |

| Mucor circinelloides f. circinelloides | 9.76 | thieme-connect.comembrapa.br |

| Mucor mucedo | 2500 | bvsalud.orgresearchgate.net |

| Mucor plumbeus | 19.53 | researchgate.net |

| Mucor ramosissimus | 2500 | bvsalud.orgresearchgate.net |

| Phytophthora infestans | 0.9 | sci-hub.se |

| Pyricularia oryzae | 4.1 | sci-hub.se |

| Rhizopus microsporus | 19.53 | thieme-connect.comembrapa.br |

| Rhizopus oryzae | 0.152 | nih.govmdpi.com |

| Septoria tritici | 10.0 | sci-hub.se |

| Syncephalastrum racemosum | 2500 | bvsalud.orgresearchgate.net |

Mechanisms of Action

The antifungal action of this compound involves multiple mechanisms. A key mechanism is the inhibition of secreted aspartic proteases (SAPs), which are significant virulence factors for Candida species. nih.govjapsonline.comresearchgate.netnih.gov Research has demonstrated that purified this compound can inhibit the SAP activity of Candida albicans. nih.govnih.govphcog.com Specifically, at its MIC concentration, it was able to inhibit 58% of the SAP activity of C. albicans ATCC 36801 at a pH of 7.0. nih.govphcog.com It has also been shown to inhibit rhizopuspepsin, an aspartic protease found in Rhizopus, a major genus causing zygomycosis. mdpi.com

Another proposed mechanism of action is the disruption of the fungal respiratory chain. researchgate.netmdpi.com This interference with cellular respiration is believed to contribute to the compound's inhibitory effect on the growth and development of fungi like Rhizopus oryzae. researchgate.net

Furthermore, this compound has been observed to affect fungal spore germination. bvsalud.orgmdpi.com By altering spore differentiation, it can reduce the ability of fungi to invade host tissues. researchgate.netbvsalud.org

Impact on Biofilm Formation

Despite its strong activity against planktonic Candida cells, this compound has shown poor inhibitory activity on Candida biofilm formation. nih.govphcog.com Even at high concentrations (2500 µg/ml), it demonstrated limited effectiveness in preventing the formation of C. albicans biofilms. nih.govnih.govphcog.com

Antioxidant Properties

Free Radical Scavenging Activity (e.g., DPPH Assay)

This compound has exhibited significant antioxidant properties, as demonstrated by its free radical scavenging activity. In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, essential oils rich in this compound showed notable antioxidant capacity. nih.govmdpi.comresearchgate.net The EC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals, for purified this compound was determined to be 35.64 µg/mL. nih.gov Another study reported that an essential oil of Croton cajucara containing 33.0% of this compound showed significant antioxidant activity in the DPPH assay. ufc.br

Inhibition of Lipid Peroxidation

In addition to its free radical scavenging ability, this compound has been noted for its capacity to inhibit lipid peroxidation. mdpi.comresearchgate.net This activity is crucial as lipid peroxidation is a key process in cellular damage caused by oxidative stress.

Antiproliferative and Anticancer Research

Preliminary research suggests that this compound may possess antiproliferative properties. Studies have investigated the potential of this compound in anticancer research, indicating it could be of interest for the development of new therapeutic agents. ebi.ac.ukresearchgate.net However, this area of research is still in its early stages and requires further investigation.

Activity against Cancer Cell Lines (e.g., A2780 ovarian cancer cells)

The cadinane-type sesquiterpene, this compound, has demonstrated modest antiproliferative activities against the A2780 ovarian cancer cell line. ebi.ac.uk The A2780 cell line, established from an ovarian endometrioid adenocarcinoma, is a common model for studying ovarian cancer and testing the efficacy of various chemical compounds. culturecollections.org.uk In one study, this compound exhibited an IC₅₀ value of 6.7 µM against A2780 cells. ebi.ac.uk Another study reported that at a concentration of 10 µM, it resulted in a cell viability of 47-42%. mdpi.com

Investigation of Delivery Systems (e.g., Nanostructured Lipid Carriers) for Enhanced Efficacy

To improve the delivery and efficacy of lipophilic compounds like this compound, researchers have explored the use of nanostructured lipid carriers (NLCs). nih.govjetir.org NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure that can accommodate a high drug load and provide long-term stability. jetir.org

A study focused on essential oil from Croton cajucara (RSO), rich in this compound, found that loading it into NLCs (NLC-RSO) could reduce its cytotoxicity while maintaining its therapeutic potential. nih.gov The optimized NLC-RSO formulation had a particle size under 100 nm and a low polydispersity index, indicating a uniform particle size. nih.gov While free RSO showed higher cytotoxicity than NLC-RSO at concentrations of 50–100 μg/mL, the NLC formulation demonstrated a protective effect. nih.govnih.gov This suggests that NLCs can be an effective delivery system for this compound, potentially enhancing its therapeutic index by reducing off-target toxicity. nih.gov

Cytotoxic Effects on Diverse Cell Lines

The cytotoxic effects of this compound and related compounds have been evaluated against various cancer cell lines. For instance, in addition to its activity against A2780 ovarian cancer cells, the related compound 7-hydroxy-3,4-dihydrocadalene has been tested against MCF-7 breast cancer cells. nih.gov Studies have shown that essential oils rich in this compound exhibit cytotoxic properties. researchgate.net For example, an essential oil from the red morphotype of Croton cajucara, which is rich in this compound (28.4%–37.5%), demonstrated significant antimicrobial activity, which is often correlated with cytotoxicity against cancer cells. researchgate.net

The cytotoxic activity of various essential oils has been tested on cell lines such as MCF-7 (breast cancer), HFS (human foreskin fibroblasts), and HCT116 (colorectal carcinoma), with MCF-7 often showing the most sensitivity. academicjournals.org The cytotoxic effects are typically concentration-dependent. academicjournals.orgnih.gov

Antiprotozoal Activity (e.g., Against Leishmania chagasi)

This compound has shown significant in vitro activity against Leishmania chagasi, the causative agent of visceral leishmaniasis. researchgate.netmdpi.com In one study, purified this compound demonstrated a minimum inhibitory concentration (MIC) of 15.6 μg/mL against L. chagasi promastigotes. researchgate.netmazums.ac.ir Another study reported an IC₅₀ value of 11.4 μg/mL for the purified compound against the same parasite form. mdpi.com

Essential oil from Croton cajucara leaves, with this compound as a major constituent, also exhibited antileishmanial activity, with an MIC of 50 μg/mL and an IC₅₀ of 66.7 μg/mL against L. chagasi promastigotes. researchgate.netmdpi.com Transmission electron microscopy revealed that the essential oil induced significant changes in the nucleus and kinetoplast of the promastigotes. mazums.ac.ir These findings highlight the potential of this compound as a lead compound for the development of new treatments for leishmaniasis. researchgate.netmdpi.com

Potential Role in Anti-inflammatory Processes

Essential oils containing this compound, such as that from Croton cajucara, have been noted for their anti-inflammatory properties. nih.govmdpi.com While direct studies on the anti-inflammatory mechanisms of purified this compound are limited, the traditional use of plants containing this compound for inflammatory conditions suggests its potential role in these processes. thegoodscentscompany.com The anti-inflammatory activity of related sesquiterpenes further supports the potential of this compound in modulating inflammatory pathways. ulisboa.pt

Enzyme Inhibition Studies (e.g., Anticholinesterase Potential from Calamenene-containing Essential Oils)

Essential oils containing various terpenes have been investigated for their ability to inhibit cholinesterases, enzymes linked to neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. ifal.edu.brscielo.org.conih.gov

Studies on the essential oil of Isodon rugosus, which contains a variety of terpenes, have shown anticholinesterase activity. nih.govresearchgate.net For example, the essential oil of I. rugosus exhibited IC₅₀ values of 93.56 μg/ml against acetylcholinesterase (AChE) and 284.19 μg/ml against butyrylcholinesterase (BChE). nih.gov While these studies did not specifically isolate the effect of this compound, the presence of calamenene-type sesquiterpenoids in bioactive essential oils suggests a potential contribution to the observed enzyme inhibition.

Ecological and Environmental Roles of 7 Hydroxycalamenene

Involvement in Plant Defense Mechanisms

7-Hydroxycalamenene is notably involved in the defense mechanisms of various plants, acting as a chemical shield against pathogens and herbivores. Its production is often induced in response to wounding or infection, highlighting its role as a phytoalexin.

In Tilia europaea (European lime), this compound has been identified as a key substance in the tree's wound response. ebi.ac.uk Following physical damage, a distinct greenish-brown boundary layer forms in the xylem, which remains uninfected even in older wounds. ebi.ac.uk Analysis of this boundary reveals the accumulation of this compound, suggesting its direct involvement in preventing microbial colonization of the injured tissue. ebi.ac.ukcapes.gov.br This response is a crucial survival mechanism, enabling the tree to compartmentalize damage and resist decay.

Contribution to Volatile Organic Compound (VOC) Profiles of Organisms

Volatile organic compounds (VOCs) are chemical compounds that easily evaporate under normal atmospheric conditions and are integral to the communication and interaction of organisms with their environment. epa.govwikipedia.orgepa.gov this compound, as a component of essential oils, contributes to the VOC profile of certain plants.

Essential oils rich in this compound, such as those from the red morphotype of Croton cajucara, release this compound into the atmosphere. nih.govmdpi.com The volatility of this compound and other components of essential oils allows them to disperse and interact with the surrounding environment, potentially influencing microbial growth and other ecological processes. nih.govmdpi.com The composition of these volatile emissions can vary, but the presence of this compound adds to the specific chemical signature of the plant. ebi.ac.ukmdpi.com This chemical signature can play a role in repelling pests or attracting beneficial organisms, forming a crucial part of the plant's indirect defense mechanisms. scielo.org.pe

Interactions with Microorganisms in Natural Environments

This compound exhibits significant antimicrobial properties, influencing microbial populations in its vicinity. This activity is a key aspect of its ecological function, helping to protect the host plant from pathogenic microorganisms.

Research has demonstrated the broad-spectrum antimicrobial activity of this compound. researchgate.net Essential oils containing high concentrations of this compound have been shown to be effective against a range of microorganisms, including bacteria and fungi. ebi.ac.uknih.govresearchgate.net For instance, these oils have shown strong inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Mycobacterium tuberculosis, and various fungi like Mucor circinelloides and Rhizopus oryzae. ebi.ac.uknih.govresearchgate.net

The purified form of this compound has also been tested against several species of the fungus Candida, demonstrating notable anti-candidal activity. nih.gov It has shown high activity against Candida albicans, Candida dubliniensis, and Candida parapsilosis. nih.gov Furthermore, it has been found to inhibit the activity of secreted aspartic proteases (SAPs) in Candida albicans, which are important virulence factors for this opportunistic pathogen. nih.gov This ability to interfere with microbial processes underscores the compound's role in mediating plant-microbe interactions in the natural environment. nio.res.inmdpi.com

Table 1: Antimicrobial Activity of this compound and Rich Essential Oils

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | High | nih.gov, ebi.ac.uk, researchgate.net |

| Enterococcus faecalis | High | nih.gov, ebi.ac.uk, researchgate.net |

| Mycobacterium tuberculosis | High | nih.gov, ebi.ac.uk, researchgate.net |

| Mucor circinelloides | High | nih.gov, ebi.ac.uk, researchgate.net |

| Rhizopus oryzae | High | nih.gov, ebi.ac.uk, researchgate.net |

| Candida albicans | High | nih.gov |

| Candida dubliniensis | High | nih.gov |

| Candida parapsilosis | Moderate | nih.gov |

| Cladosporium cucumerinum | Potent | researchgate.net |

| Pyricularia oryzae | Potent | researchgate.net |

| Septoria tritici | Potent | researchgate.net |

Potential as a Phytoalexin

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to stress, particularly microbial infection. researchgate.net this compound fits this definition, as its production is induced in plants like Tilia europaea and cotton following wounding or pathogen attack. capes.gov.bricac.orgresearchgate.net

Its role as a phytoalexin is supported by its demonstrated antifungal and antibacterial activities. nih.govnih.gov For example, this compound isolated from the liverwort Bazzania trilobata showed potent antifungal activity against several plant pathogens, including Cladosporium cucumerinum, Pyricularia oryzae, and Septoria tritici. researchgate.net In vivo tests have also shown its effectiveness in reducing the infection of Plasmopara viticola on grapevine leaves. researchgate.net The accumulation of this compound at the site of infection or stress is a clear defense strategy employed by the plant to inhibit the proliferation of invading microorganisms. icac.orgresearchgate.net

Future Research Directions and Translational Perspectives

In-depth Elucidation of Molecular Mechanisms of Action for Biological Activities

While the antimicrobial effects of 7-hydroxycalamenene are evident, the precise molecular mechanisms underpinning these activities are not fully understood. Future investigations should prioritize a deeper understanding of how this compound interacts with microbial cells. Studies have shown that this compound is effective against a variety of microorganisms, but the specific cellular targets remain to be fully identified. For instance, in the context of its antifungal activity against Candida species, it has been shown to inhibit secreted aspartic proteases (SAPs), which are crucial virulence factors. nih.govphcog.com Research demonstrated a 58% reduction in SAP activity in the presence of this compound. nih.gov Further studies could employ techniques such as proteomics and transcriptomics to identify other protein targets or signaling pathways affected by the compound. It is also suggested that this compound may interfere with the respiratory chain and spore germination in some fungi. psecommunity.org Investigating its effect on membrane integrity, as suggested for the parent compound calamenene (B1145186), could also provide valuable insights. smolecule.com

Discovery of Novel Natural Sources and Biosynthetic Enzymes

To date, this compound has been predominantly isolated from plant species, most notably the "red sacaca" morphotype of Croton cajucara. nih.govnih.gov This plant, native to the Amazon region, can have essential oils containing 28.4%–37.5% of this compound. nih.govnih.gov Other identified plant sources include Eremophila drummondii, Ulmus glabra, Syzygium cumini, Bazzania trilobata, and Tilia europaea. nih.govphcog.com The compound has also been found in the fungus Ganoderma applanatum and in cotton leaves inoculated with Xanthomonas campestris pv. malvacearum. nih.govphcog.com

Future research should focus on bioprospecting for new, potentially higher-yielding natural sources. This could involve screening a wider range of plants, endophytic fungi, and other microorganisms. researchgate.netencyclopedia.pub Fungi, in particular, are known to be prolific producers of diverse sesquiterpenoids. encyclopedia.pubnih.gov The biosynthesis of sesquiterpenes in fungi involves sesquiterpene synthases (STSs) that cyclize farnesyl pyrophosphate (FPP) into a vast array of hydrocarbon skeletons. nih.govmdpi.com Identifying and characterizing the specific STSs and subsequent tailoring enzymes (e.g., hydroxylases) responsible for this compound production in these organisms is a critical next step. This knowledge is fundamental for the development of biotechnological production methods.

Synthetic Biology Approaches for Sustainable Production

Relying solely on natural extraction to obtain this compound can be unsustainable and yield variable quantities. Synthetic biology offers a promising alternative for its large-scale and sustainable production. hudsonlabautomation.comfrontiersin.org By identifying the biosynthetic gene cluster responsible for its production, these genes can be transferred into a suitable microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. uni-hannover.de

The general pathway for sesquiterpenoid biosynthesis involves the conversion of farnesyl pyrophosphate (FPP) by a sesquiterpene synthase (STS) to form the basic carbon skeleton, which is then modified by other enzymes like cytochrome P450 monooxygenases to add functional groups, such as the hydroxyl group in this compound. nih.govmdpi.com Future research should aim to:

Identify and clone the genes encoding the specific STS and hydroxylase from a natural source of this compound.

Optimize the expression of these genes in a heterologous host.

Engineer the host's metabolic pathways to increase the precursor (FPP) supply, thereby maximizing the yield of this compound. frontiersin.org

This approach has been successfully used for the production of other valuable terpenoids, such as artemisinin, and could provide a reliable and environmentally friendly source of this compound. hudsonlabautomation.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for developing more potent and selective analogs. Structure-activity relationship (SAR) studies would involve the synthesis of various derivatives of this compound and the evaluation of their bioactivity.

Key modifications could include:

Altering the position or nature of the hydroxyl group.

Modifying the isopropyl group on the aromatic ring.

Introducing other functional groups to the aromatic or aliphatic rings.

Synthesizing stereoisomers to determine the optimal stereochemistry for activity. mdpi.com

For example, comparing the activity of this compound with its parent compound, calamenene, and other hydroxylated analogs like 5-hydroxycalamenene could provide initial insights. smolecule.comdpi.qld.gov.au The oxidation of calamenene can yield hydroxy derivatives, providing a potential synthetic route for creating analogs. smolecule.com These studies will help to identify the key pharmacophoric features responsible for its antimicrobial effects and guide the rational design of new, improved therapeutic agents.

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of natural products with conventional antimicrobial drugs is a promising strategy to combat drug-resistant pathogens. mdpi.com Essential oils, often rich in terpenes like this compound, can exhibit synergistic effects when combined with antibiotics, potentially by disrupting the bacterial cell membrane or inhibiting efflux pumps. mdpi.com

Future research should investigate the synergistic potential of this compound with a range of antibiotics and other natural compounds. Studies have already shown that essential oils from the Croton genus can act synergistically with antibiotics like oxacillin (B1211168) and ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Investigating whether purified this compound contributes significantly to this synergy is a logical next step. Checkerboard assays can be employed to determine the fractional inhibitory concentration (FIC) index for various combinations, identifying synergistic, additive, or antagonistic interactions. mdpi.comnih.gov Such studies could lead to the development of novel combination therapies that are more effective and less prone to the development of resistance.

Development of Academic Models for Disease Intervention (excluding clinical trials)

Antimicrobial Agent Development

The potent antimicrobial activity of this compound against a broad spectrum of pathogens warrants its further development as a lead compound for new antimicrobial agents. nih.govnih.govresearchgate.net Essential oils rich in this compound have demonstrated significant activity against clinically relevant bacteria and fungi. nih.govnih.govresearchgate.net

Key research findings on its antimicrobial activity include:

Against Bacteria: High activity has been observed against methicillin-resistant Staphylococcus aureus (MRSA), with a reported Minimum Inhibitory Concentration (MIC) as low as 4.76 x 10⁻³ µg/mL for an essential oil rich in the compound. nih.govnih.govresearchgate.net It is also effective against Enterococcus faecalis, Mycobacterium tuberculosis, and Mycobacterium smegmatis. nih.govnih.govresearchgate.net

Against Fungi: this compound has shown strong antifungal activity against Rhizopus oryzae, Mucor circinelloides, and various Candida species. nih.govnih.govresearchgate.netbvsalud.org The MIC for an essential oil rich in the compound against R. oryzae was 0.152 µg/mL. nih.govnih.govresearchgate.net It has also been shown to inhibit the activity of secreted aspartic proteases in Candida albicans, a key virulence factor, although it had poor activity against biofilm formation. nih.govbvsalud.org

Future preclinical research should focus on:

Expanding the Spectrum of Activity: Testing this compound against a wider panel of multidrug-resistant bacteria and fungi.

Investigating Anti-biofilm Properties: While one study showed poor activity against C. albicans biofilms, further investigation against other biofilm-forming pathogens is warranted, possibly in combination with other agents. nih.govbvsalud.org

Developing Advanced Formulations: The development of nanoemulsions and nanostructured lipid carriers has been shown to create stable formulations of essential oils containing this compound, which can enhance their efficacy and reduce cytotoxicity. frontiersin.orgmdpi.comembrapa.br Further optimization of these delivery systems is a promising avenue.

Below is a table summarizing the reported antimicrobial activity of this compound or essential oils rich in it.

| Microorganism | Type | Activity (MIC in µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Bacterium | 4.76 x 10⁻³ | researchgate.net, nih.gov, nih.gov |

| Enterococcus faecalis | Bacterium | Effective | researchgate.net, nih.gov, nih.gov |

| Mycobacterium tuberculosis | Bacterium | 4.88 | researchgate.net, nih.gov, nih.gov |

| Mycobacterium smegmatis | Bacterium | 39.06 | researchgate.net, nih.gov, nih.gov |

| Rhizopus oryzae | Fungus | 0.152 | researchgate.net, nih.gov, nih.gov |

| Mucor circinelloides | Fungus | 3.63 x 10⁻⁸ | researchgate.net, nih.gov, nih.gov |

| Candida albicans | Fungus | 25.6 (Nanoemulsion) | mdpi.com |

| Candida dubliniensis | Fungus | 39.06 - 78.12 | bvsalud.org |

| Candida parapsilosis | Fungus | 39.06 - 78.12 | bvsalud.org |

| Absidia cylindrospora | Fungus | 19.53 | researchgate.net |

| Cunninghamella elegans | Fungus | 19.53 | researchgate.net |

| Mucor plumbeus | Fungus | 19.53 | researchgate.net |

Antiproliferative Agent Development

The potential of this compound and its structural analogs as antiproliferative agents has been an area of emerging research. While direct studies on this compound are limited, research on closely related compounds provides significant insights into its potential for anticancer drug development.

A structurally similar compound, 7-hydroxy-3,4-dihydrocadalene, has demonstrated notable cytotoxic effects against the MCF7 human breast cancer cell line. nih.govpeerj.com In one study, this cadinane-type sesquiterpene inhibited the viability of MCF7 cells in a time- and concentration-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 61.37 µM. nih.govthieme-connect.com The mechanism of this cytotoxic action was found to be mediated through the induction of oxidative stress. nih.govpeerj.com The compound led to a significant increase in intracellular reactive oxygen species (ROS) and lipid peroxidation, which in turn triggered apoptosis. nih.govpeerj.com This was further evidenced by the increased activity of caspases-3 and -9, key enzymes in the apoptotic cascade. nih.gov

Furthermore, investigations into other calamenene-type sesquiterpenoids have shown modest antiproliferative activities against the A2780 ovarian cancer cell line. ebi.ac.uk While these findings are not specific to this compound, they support the potential of this class of compounds in cancer therapy. Studies on essential oils rich in this compound have also shown cytotoxic effects, although the activity of a crude extract cannot be attributed to a single component. For instance, an essential oil from Croton cajucara, rich in this compound, was evaluated for its cytotoxicity, though specific IC50 values against cancer cell lines were not detailed in that particular study. frontiersin.org

It is important to note that while the purified this compound fraction has been shown to have low toxicity towards normal mammalian cells, such as peritoneal mouse macrophages, its specific cytotoxic profile against a broader range of cancer cell lines requires more extensive investigation. nih.gov

Table 1: Antiproliferative Activity of this compound Analogs

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast Cancer) | Cytotoxic | 61.37 µM nih.govthieme-connect.com |

Antileishmanial Agent Development

This compound has been identified as a promising candidate for the development of new antileishmanial agents. Research has demonstrated its efficacy against Leishmania chagasi, the causative agent of visceral leishmaniasis. thieme-connect.comnih.govresearchgate.net

In vitro studies have shown that the purified this compound-rich fraction from the essential oil of Croton cajucara exhibits significant activity against the promastigote forms of L. chagasi. The minimum inhibitory concentration (MIC) for the purified fraction was determined to be 15.6 µg/mL. thieme-connect.comnih.govresearchgate.net In comparison, the crude essential oil had a MIC of 250 µg/mL, highlighting the potent activity of the purified compound. thieme-connect.comnih.govresearchgate.net

Further investigations revealed an IC50 value of 66.7 µg/mL for the essential oil against L. chagasi promastigotes. nih.gov Importantly, both the essential oil and the purified this compound fraction displayed no toxicity towards mammalian peritoneal mouse macrophages at the effective concentrations, suggesting a selective action against the parasite. thieme-connect.comnih.gov

Electron microscopy studies have provided insights into the mechanism of action, revealing that treatment with the essential oil rich in this compound causes significant ultrastructural damage to L. chagasi promastigotes, including alterations to the nucleus and kinetoplast. thieme-connect.comnih.gov Additionally, pre-treatment of macrophages and parasites with the essential oil was found to reduce the parasite/macrophage interaction by 52.8% and increase the production of nitric oxide by infected macrophages by 80%, suggesting an immunomodulatory effect that contributes to parasite clearance. thieme-connect.comnih.gov

Table 2: Antileishmanial Activity of this compound

| Substance | Organism | Activity | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|---|

| This compound (purified fraction) | Leishmania chagasi (promastigotes) | Antileishmanial | 15.6 thieme-connect.comnih.govresearchgate.net | - |

Antioxidant Applications

This compound has demonstrated significant antioxidant properties, suggesting its potential for various applications where the mitigation of oxidative stress is beneficial. The antioxidant capacity of this compound is often evaluated in the context of the essential oils in which it is a major constituent, as well as in its purified form.

Studies on essential oils from the red morphotype of Croton cajucara, which are rich in this compound (with concentrations ranging from 28.4% to 37.5%), have shown notable antioxidant activity. japsonline.com The antioxidant potential of these oils, and of the purified this compound, has been quantified using the EC50 value, which represents the concentration of the substance required to scavenge 50% of free radicals.

One study reported that essential oils rich in this compound had EC50 values of less than 63.59 µg/mL. japsonline.com A more detailed quantitative evaluation determined the EC50 of purified this compound to be 35.64 µg/mL. nih.gov For comparison, the EC50 values for well-known antioxidants such as ascorbic acid, quercetin, and rutin (B1680289) were reported as 2.84 µg/mL, 6.12 µg/mL, and 9.3 µg/mL, respectively in the same study. nih.gov While not as potent as these standards, this compound still exhibits considerable antioxidant activity. The presence of a phenolic ring in the structure of this compound is thought to contribute significantly to its ability to scavenge free radicals. ufc.br

Table 3: Antioxidant Activity of this compound and Related Essential Oils

| Substance | Assay | EC50 (µg/mL) |

|---|---|---|

| This compound (purified) | DPPH radical scavenging | 35.64 nih.gov |

Ecological Engineering Applications

The potential for this compound in ecological engineering, particularly in the development of natural herbicides (bioherbicides), is an area that warrants further investigation. While direct studies on the allelopathic effects of this compound are not extensively documented, research on related compounds and the plant species from which it is derived suggests a promising future in this field.

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Essential oils containing sesquiterpenoids, such as this compound, are known to possess phytotoxic activities that could be harnessed for weed management. ufc.br

For instance, calamenene-type sesquiterpenes found in the glandular trichomes and on the leaf surfaces of certain plants have been identified as phytotoxic. researchgate.net Furthermore, a review on the allelopathic potential of tropical plants mentions 5-hydroxycalamenene, a close structural relative of this compound, as a compound with allelopathic activity, reducing the emergence and growth of other plants. jrespharm.compreprints.org This suggests that the calamenene skeleton is a key structural feature for this biological activity.

The use of allelochemicals as biodegradable and eco-friendly alternatives to synthetic herbicides is a central theme in sustainable agriculture. jrespharm.com The phytotoxic properties of compounds like this compound could be explored for the development of bioherbicides, which would offer a more environmentally benign approach to weed control. Further research is needed to isolate this compound and directly test its phytotoxic and allelopathic effects on various weed species to determine its efficacy and potential for practical application in ecological engineering and agriculture.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-hydroxy-3,4-dihydrocadalene |

| Linalool |

| Ascorbic acid |

| Quercetin |

| Rutin |

Q & A

Q. What ethical guidelines apply when testing this compound in animal models of fungal infection?

- Methodological Answer : Adhere to: